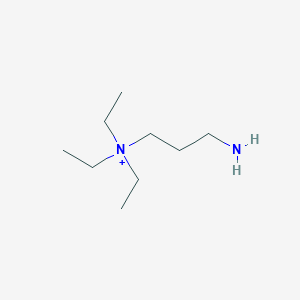
CID 78060818
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060818” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060818 involves specific organic reactions. For example, the preparation of benzoic acid involves the use of methyl benzoate, sodium hydroxide, and ethanol, followed by heating under reflux . This method ensures even heating and prevents the flask from boiling dry.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of specialized equipment and techniques such as filtration under reduced pressure and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: CID 78060818 undergoes various chemical reactions, including oxidation, reduction, and substitution. The rate of these reactions can be influenced by factors such as the chemical nature of the reactants, temperature, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
CID 78060818 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of CID 78060818 involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid bind to hydroxyapatite in bones, inhibiting osteoclast activity and reducing bone resorption . Similarly, this compound may exert its effects through interactions with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
CID 78060818 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other bisphosphonates and organic acids. The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects .
List of Similar Compounds:- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
These compounds share similar chemical structures and mechanisms of action but may differ in their specific applications and effects.
Properties
Molecular Formula |
C18H19O2Si |
|---|---|
Molecular Weight |
295.4 g/mol |
InChI |
InChI=1S/C18H19O2Si/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)15-20-18-13-7-8-14-19-18/h1-6,9-13H,7-8,14-15H2 |
InChI Key |
GMUJYSYSFLOEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)OC[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)





![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)



![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

